molecular formula C18H26BrP B12052712 (2-Bromophenyl)dicyclohexylphosphine CAS No. 757958-40-0

(2-Bromophenyl)dicyclohexylphosphine

Cat. No.: B12052712
CAS No.: 757958-40-0
M. Wt: 353.3 g/mol
InChI Key: QFPIIICNJHDAKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)dicyclohexylphosphine typically involves the reaction of (ortho-bromophenyl)dicyclohexylphosphine with n-butyllithium in diethyl ether and hexane at temperatures ranging from -30°C to 20°C under an inert atmosphere . This is followed by a reaction with 2-chloro-1,3-bis-(2,4,6-trimethylphenyl)[1,3,2]diazaphospholidine in diethyl ether and hexane at room temperature for 48 hours .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar routes as laboratory preparation, scaled up to meet industrial demands. The use of inert atmospheres and controlled temperatures is crucial to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)dicyclohexylphosphine is involved in various coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically require palladium or nickel catalysts and are conducted under inert atmospheres. Solvents like toluene, THF, and diethyl ether are commonly used, and temperatures can range from room temperature to elevated temperatures depending on the specific reaction.

Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(2-Bromophenyl)dicyclohexylphosphine is widely used in scientific research due to its versatility as a ligand in various coupling reactions. Its applications include:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)dicyclohexylphosphine primarily involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. This coordination enhances the reactivity and selectivity of the metal catalysts, enabling efficient coupling reactions .

Comparison with Similar Compounds

Comparison: (2-Bromophenyl)dicyclohexylphosphine is unique due to its specific steric and electronic properties imparted by the dicyclohexyl groups. These properties make it particularly effective in certain coupling reactions compared to its analogs, which may have different substituents and thus different reactivity and selectivity profiles .

Properties

IUPAC Name

(2-bromophenyl)-dicyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPIIICNJHDAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757958-40-0
Record name 757958-40-0
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